molecular formula C15H14N2O3S B5207298 1-acetyl-5-[3-(allyloxy)benzylidene]-2-thioxo-4-imidazolidinone

1-acetyl-5-[3-(allyloxy)benzylidene]-2-thioxo-4-imidazolidinone

カタログ番号 B5207298
分子量: 302.4 g/mol
InChIキー: HKEVJUDPSDQWNS-LCYFTJDESA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-acetyl-5-[3-(allyloxy)benzylidene]-2-thioxo-4-imidazolidinone, also known as ATB-346, is a novel drug candidate that has been developed as an anti-inflammatory agent. It is a prodrug that is converted to a potent inhibitor of cyclooxygenase-2 (COX-2) in vivo. ATB-346 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various inflammatory conditions.

作用機序

1-acetyl-5-[3-(allyloxy)benzylidene]-2-thioxo-4-imidazolidinone is a prodrug that is converted to a potent COX-2 inhibitor in vivo. COX-2 is an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. By inhibiting COX-2, 1-acetyl-5-[3-(allyloxy)benzylidene]-2-thioxo-4-imidazolidinone reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
1-acetyl-5-[3-(allyloxy)benzylidene]-2-thioxo-4-imidazolidinone has been shown to have a number of biochemical and physiological effects. In preclinical studies, the drug has been shown to reduce the production of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. It has also been shown to reduce the activation of nuclear factor-κB, which is a transcription factor that regulates the expression of genes involved in inflammation. In addition, 1-acetyl-5-[3-(allyloxy)benzylidene]-2-thioxo-4-imidazolidinone has been shown to reduce oxidative stress and to promote the production of anti-inflammatory cytokines, such as interleukin-10.

実験室実験の利点と制限

One of the main advantages of 1-acetyl-5-[3-(allyloxy)benzylidene]-2-thioxo-4-imidazolidinone is its potency as a COX-2 inhibitor. The drug has been shown to be more potent than other COX-2 inhibitors, such as celecoxib and rofecoxib. In addition, 1-acetyl-5-[3-(allyloxy)benzylidene]-2-thioxo-4-imidazolidinone has been shown to have a favorable safety profile in preclinical studies. However, one limitation of 1-acetyl-5-[3-(allyloxy)benzylidene]-2-thioxo-4-imidazolidinone is its relatively complex synthesis, which may limit its availability for research purposes.

将来の方向性

There are several potential future directions for research on 1-acetyl-5-[3-(allyloxy)benzylidene]-2-thioxo-4-imidazolidinone. One area of interest is the drug's potential for the treatment of inflammatory conditions, such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is the drug's potential for the treatment of neuropathic pain. In addition, there is interest in developing more potent and selective COX-2 inhibitors based on the structure of 1-acetyl-5-[3-(allyloxy)benzylidene]-2-thioxo-4-imidazolidinone. Finally, there is interest in exploring the potential of 1-acetyl-5-[3-(allyloxy)benzylidene]-2-thioxo-4-imidazolidinone as a chemopreventive agent, given its ability to reduce oxidative stress and inflammation.

合成法

1-acetyl-5-[3-(allyloxy)benzylidene]-2-thioxo-4-imidazolidinone is synthesized by a multistep process that involves the condensation of 3-(allyloxy)benzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then reacted with acetic anhydride to form the acetylated thiosemicarbazone, which is subsequently cyclized to form the imidazolidinone ring. The final product is obtained after purification by column chromatography.

科学的研究の応用

1-acetyl-5-[3-(allyloxy)benzylidene]-2-thioxo-4-imidazolidinone has been extensively studied in preclinical models of inflammation. It has been shown to be effective in reducing inflammation and pain in animal models of arthritis, colitis, and neuropathic pain. The drug has also been shown to have a favorable safety profile in these studies.

特性

IUPAC Name

(5Z)-1-acetyl-5-[(3-prop-2-enoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3S/c1-3-7-20-12-6-4-5-11(8-12)9-13-14(19)16-15(21)17(13)10(2)18/h3-6,8-9H,1,7H2,2H3,(H,16,19,21)/b13-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKEVJUDPSDQWNS-LCYFTJDESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(=CC2=CC(=CC=C2)OCC=C)C(=O)NC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1/C(=C\C2=CC(=CC=C2)OCC=C)/C(=O)NC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5Z)-1-acetyl-5-[(3-prop-2-enoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。